Reduced Acute Intraperitoneal Toxicity of the Morpholinoethyl Analog Versus the Diethylaminoethyl Analog in Mice
The target compound, N-(morpholinoethyl)-2-benzyloxy-4-amino-5-chlorobenzamide, exhibits significantly lower acute intraperitoneal toxicity compared to its closest structural analog, N-(diethylaminoethyl)-2-benzyloxy-4-amino-5-chlorobenzamide, which differs only in the terminal amine moiety (morpholino vs. diethylamino) [1]. The intraperitoneal LD50 in mice for the target compound was determined to be 150 mg/kg, whereas the diethylaminoethyl analog showed an LD50 of 41.9 mg/kg [1]. This represents an approximately 3.6-fold improvement in the acute safety margin for the morpholinoethyl derivative under identical experimental conditions.
| Evidence Dimension | Acute toxicity (LD50, intraperitoneal, mice) |
|---|---|
| Target Compound Data | 150 mg/kg (IP, mice, base form) |
| Comparator Or Baseline | N-(diethylaminoethyl)-2-benzyloxy-4-amino-5-chlorobenzamide: 41.9 mg/kg (IP, mice, base form) |
| Quantified Difference | ~3.6-fold higher LD50 (lower toxicity) for the morpholinoethyl analog |
| Conditions | Intraperitoneal administration in mice; compounds tested in base form. Data from patent US3833733A [1]. |
Why This Matters
A higher LD50 indicates a wider therapeutic window, which is a critical factor for procurement decisions in preclinical safety assessment and local anesthetic development programs where the diethylaminoethyl analog would pose a greater acute toxicity risk.
- [1] Thominet, M. L. (1974). U.S. Patent No. 3,833,733. Method of anesthetizing a mammal by administration of a substituted 2-aryl-alkyloxy benzamide. Washington, DC: U.S. Patent and Trademark Office. View Source
